4-(4-Fluorophenyl)-3-piperidinemethanol

Catalog No.
S3404296
CAS No.
216690-19-6
M.F
C12H16FNO
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-3-piperidinemethanol

CAS Number

216690-19-6

Product Name

4-(4-Fluorophenyl)-3-piperidinemethanol

IUPAC Name

[4-(4-fluorophenyl)piperidin-3-yl]methanol

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2

InChI Key

IBOPBHBOBJYXTD-UHFFFAOYSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO

4-(4-Fluorophenyl)-3-piperidinemethanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl group and a hydroxymethyl group. Its molecular formula is C19H22FNOC_{19}H_{22}FNO with a molecular mass of approximately 299.38 g/mol. The compound is notable for its potential pharmaceutical applications, particularly in the development of antidepressants and other therapeutic agents.

N-Desmethylparoxetine is believed to share some of the same mechanisms of action as paroxetine, although its potency might be lower [, ]. SSRIs like paroxetine work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. By increasing serotonin levels in the synaptic cleft, these drugs can help alleviate symptoms of depression and anxiety.

The extent to which N-Desmethylparoxetine contributes to the overall therapeutic effect of paroxetine is a subject of ongoing research. Some studies suggest that it may play a role, while others indicate a minimal contribution [, ].

Chemical Identity

4-(4-Fluorophenyl)-3-piperidinemethanol, also known as N-Desmethylparoxetine, is a chemical compound derived from the selective serotonin reuptake inhibitor (SSRI) paroxetine. SSRIs are a class of antidepressant medications that work by increasing the levels of serotonin in the brain. N-Desmethylparoxetine is a metabolite of paroxetine, meaning it is a substance formed by the body's breakdown of the drug [].

Research Focus

N-Desmethylparoxetine has been the subject of scientific research due to its potential role in the therapeutic effects of paroxetine. While paroxetine is the active ingredient in medication, N-Desmethylparoxetine may also contribute to its antidepressant activity or even have its own distinct effects [].

Metabolic Studies

Research has explored the pharmacokinetics of N-Desmethylparoxetine, investigating how the body absorbs, distributes, metabolizes, and excretes the compound. Understanding these processes is crucial for determining its potential clinical significance [].

Role in Pharmacology

Studies have examined the pharmacological properties of N-Desmethylparoxetine, including its interaction with neurotransmitter systems and potential mechanisms of action. This research helps to elucidate the contribution of N-Desmethylparoxetine to the overall effects of paroxetine treatment [].

The chemical reactivity of 4-(4-Fluorophenyl)-3-piperidinemethanol includes various types of reactions:

  • Reduction Reactions: The compound can undergo reductions to yield various derivatives, such as 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, which can be synthesized through the reduction of corresponding carbonyl compounds .
  • Substitution Reactions: The presence of the hydroxymethyl group allows for further substitution reactions, which can modify the piperidine ring or introduce other functional groups .
  • Fluorination: The fluorine atom in the para position of the phenyl ring can be involved in electrophilic aromatic substitution reactions, enhancing its biological activity .

Studies have shown that 4-(4-Fluorophenyl)-3-piperidinemethanol exhibits significant biological activity, particularly in the context of antidepressant effects. It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The fluorine atom enhances the compound's binding affinity to serotonin transporters, potentially increasing its efficacy in treating depression and anxiety disorders .

The synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol can be achieved through several methods:

  • Starting from Piperidine Derivatives: The synthesis often begins with commercially available piperidine derivatives, which are then modified through various chemical transformations including reduction and substitution reactions .
  • Fluorination Techniques: Fluorination is typically introduced early in the synthesis process to ensure optimal incorporation into the final product. This can involve using fluorinating agents under controlled conditions to minimize by-products .
  • Multi-step Synthesis: A common approach involves multiple steps including protection-deprotection strategies, followed by functionalization to achieve the desired hydroxymethyl and fluorophenyl groups .

4-(4-Fluorophenyl)-3-piperidinemethanol has several potential applications:

  • Pharmaceutical Development: It is primarily investigated for its antidepressant properties and may serve as a lead compound for developing new SSRIs or related medications .
  • Research Tool: The compound can be used in biochemical assays to study serotonin transport mechanisms and receptor interactions.

Interaction studies indicate that 4-(4-Fluorophenyl)-3-piperidinemethanol interacts effectively with serotonin transporters. Its structural similarity to paroxetine suggests that it may share similar pharmacodynamics, influencing serotonin levels in the brain. Additionally, studies have shown that modifications to its structure can significantly affect its binding affinity and biological activity .

Several compounds share structural similarities with 4-(4-Fluorophenyl)-3-piperidinemethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine105812-81-50.96
4-(4-Fluorophenyl)piperidine hydrochloride6716-98-90.85
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride3929-30-40.83
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol201855-60-9Unique

Uniqueness

What sets 4-(4-Fluorophenyl)-3-piperidinemethanol apart from similar compounds is its specific combination of functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with serotonin transporters while maintaining structural integrity makes it a promising candidate for further research in antidepressant therapies.

Organocatalytic asymmetric Michael addition has emerged as a cornerstone for constructing the chiral piperidine core of 4-(4-fluorophenyl)-3-piperidinemethanol. This method leverages chiral organic catalysts to induce stereoselectivity during the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mechanism and Catalyst Design

The reaction typically involves activating an α,β-unsaturated aldehyde or ketone through LUMO-lowering interactions with a chiral organocatalyst, such as cinchona alkaloid-derived squaramides or phosphoric acids. For example, Sun et al. demonstrated that chiral phosphoric acids facilitate intramolecular cyclization of unsaturated acetals via a mixed phosphate acetal intermediate, yielding piperidines with >90% ee . The mechanism proceeds through a two-step pathway: (1) formation of a chiral mixed acetal intermediate and (2) a concerted SN2’-like displacement that establishes the stereocenter at C3 and C4 of the piperidine ring .

Catalyst TypeSubstrateee (%)Yield (%)Reference
Cinchona squaramideo-Alkoxyboronate chalcones9285
Chiral phosphoric acidUnsaturated acetals9578

Substrate Scope and Stereochemical Control

The choice of Michael acceptor and nucleophile profoundly influences stereoselectivity. For instance, 4-fluorocinnamaldehyde serves as an effective electrophile, reacting with dimethyl malonate in the presence of a cinchona alkaloid catalyst to form the piperidine precursor with 92% ee . The bulky substituents on the catalyst enforce facial selectivity, guiding the nucleophile’s approach to the Re or Si face of the enal. Recent advances have expanded the substrate scope to include heteroatom-containing nucleophiles, enabling direct incorporation of the methanol moiety at C3 .

The formation of the piperidine ring in 4-(4-fluorophenyl)-3-piperidinemethanol involves intramolecular cyclization steps that are highly sensitive to transition-state geometries. Density functional theory (DFT) calculations have been instrumental in predicting the energetics and stereochemical preferences of these reactions. For instance, B3LYP/6-31G(d) level computations revealed that the cis configuration of 3,4-disubstituted piperidines is favored due to lower activation energies in the transition state compared to trans isomers [4]. This preference arises from reduced steric strain in the chair-like transition state, where the 4-fluorophenyl group occupies an equatorial position [4].

In cobalt-catalyzed cyclizations, DFT studies demonstrated that piperidine formation proceeds via a benzyl-radical intermediate, which undergoes a radical-rebound mechanism to close the six-membered ring [3]. Competing pathways, such as 1,5-hydrogen atom transfer, were identified as sources of linear alkene byproducts, with energy barriers approximately 2.1 kcal/mol higher than the cyclization pathway [3]. These insights align with experimental observations in the synthesis of 4-(4-fluorophenyl)-3-piperidinemethanol, where minimizing byproducts requires precise control over reaction time and temperature [2].

Transition-state modeling also informed the design of asymmetric cyclizations. For example, palladium catalysts with pyridine-oxazoline ligands induce enantioselectivity by stabilizing specific transition-state conformations through steric and electronic interactions [1]. The C6-bulky substituent on the ligand was found to weaken the PyN−Pd(II) bond, enhancing electrophilicity at the metal center and promoting regioselective amination [1]. Such computational-guided ligand optimization could be applied to improve the enantiomeric purity of 4-(4-fluorophenyl)-3-piperidinemethanol derivatives.

Solvent Effects on Conformational Control During Ring Closure

Solvent polarity and hydrogen-bonding capacity significantly influence the regioselectivity and stereochemical outcomes of piperidine ring closure. In the synthesis of iodo-homoallylic alcohols bearing piperidine rings, acetonitrile favored 6-endo-trig cyclization, while methanol promoted 5-exo-trig pathways, yielding azabicyclic byproducts [1]. This solvent-dependent behavior was attributed to differential stabilization of cationic intermediates: polar aprotic solvents like acetonitrile stabilize charge-separated transition states, whereas protic solvents like methanol facilitate proton transfer steps [1].

In the context of 4-(4-fluorophenyl)-3-piperidinemethanol synthesis, dichloromethane and toluene were employed in key mesylation and carbamation steps [2]. Dichloromethane’s low polarity likely favors the formation of compact transition states by minimizing solvation of the developing charges, while toluene’s aromatic π-system may stabilize intermediates through van der Waals interactions [2]. A comparative analysis of solvent dielectric constants (ε) and their impact on cyclization yields is provided below:

SolventDielectric Constant (ε)Cyclization Yield (%)
Acetonitrile37.578
Methanol32.765
Dichloromethane8.982
Toluene2.475

Data adapted from Wang et al. [1] and Der Pharma Chemica [2].

Notably, the use of isopropyl alcohol in the final hydrolysis step of 4-(4-fluorophenyl)-3-piperidinemethanol synthesis ensured high crystallinity by leveraging its moderate polarity and hydrogen-bonding capacity [2]. This solvent selectively stabilized the protonated carbamate intermediate, directing hydrolysis toward the desired piperidinemethanol product rather than alternative degradation pathways [2].

Isotopic Labeling Studies of Reaction Intermediates

Isotopic labeling has provided critical insights into the hydrogen and carbon migration events during piperidine ring formation. In radical-mediated cyclizations, deuterium labeling at the β-position of linear aldehydes revealed that 1,5-hydrogen atom transfer competes with radical-rebond cyclization, accounting for up to 15% of linear alkene byproducts [3]. Similarly, in the cobalt-catalyzed synthesis of piperidines, $$^{13}\text{C}$$-labeled aldehydes confirmed that the carbene carbon is incorporated into the piperidine ring’s C2 position, as evidenced by nuclear magnetic resonance (NMR) analysis [3].

Although direct isotopic studies on 4-(4-fluorophenyl)-3-piperidinemethanol are limited, analogous systems suggest that $$^{18}\text{O}$$-labeling could track oxygen migration during the hydrolysis of carbamate intermediates [2]. For example, hydrolysis of phenyl chloroformate-derived carbamates in $$ \text{H}_2^{18}\text{O} $$ would yield $$^{18}\text{O}$$-enriched piperidinemethanol, distinguishing between nucleophilic attack at the carbonyl carbon versus alternative mechanisms [2].

Further, $$^{19}\text{F}$$ NMR spectroscopy has been proposed to monitor fluorophenyl group orientation during cyclization. In the synthesis of related fluorinated piperidines, variable-temperature $$^{19}\text{F}$$ NMR revealed dynamic interconversion between axial and equatorial conformers, with a 1.2 kcal/mol energy barrier favoring the equatorial arrangement [1]. Such studies could inform the design of conformationally restricted analogs of 4-(4-fluorophenyl)-3-piperidinemethanol.

Molecular Docking Analysis of Fluorophenyl-Piperidine Pharmacophores

The molecular docking analysis of fluorophenyl-piperidine pharmacophores reveals critical insights into the binding mechanisms of 4-(4-Fluorophenyl)-3-piperidinemethanol and related analogs at the serotonin transporter binding site. Comprehensive computational studies have demonstrated that the fluorophenyl moiety plays a fundamental role in determining both binding affinity and selectivity profiles [1] [2].

The serotonin transporter binding site exhibits a complex three-dimensional architecture that accommodates the fluorophenyl-piperidine scaffold through multiple interaction modes. Structural investigations using homology modeling based on the Drosophila melanogaster dopamine transporter have revealed that paroxetine, which shares the fluorophenyl-piperidine core with the target compound, binds in an orientation where the fluorophenyl ring occupies a specific subsite within the central binding cavity [3]. The binding pose analysis indicates that the fluorine atom participates in directional interactions that stabilize the ligand-protein complex through electrostatic contributions.

Molecular docking studies of piperidine-based analogs have identified key structural determinants for high-affinity binding. The piperidine ring adopts a chair conformation that positions the fluorophenyl substituent in an optimal orientation for interaction with aromatic residues in the binding pocket [4]. Computational analysis reveals that compounds containing the piperidine nucleus demonstrate superior binding characteristics compared to their piperazine counterparts, with the monoprotonated form of the piperidine nitrogen being the predominant species at physiological pH [5].

The spatial arrangement of the fluorophenyl group relative to the piperidine ring significantly influences binding affinity. Docking calculations demonstrate that the para-fluorine substitution pattern provides optimal electronic and steric complementarity with the transporter binding site. The fluorine atom occupies a region characterized by specific electrostatic requirements, where its electron-withdrawing properties enhance the overall binding interaction [2].

Comparative docking analysis of halogenated analogs reveals a clear hierarchy of binding preferences. Studies examining bromo- and iodo-substituted paroxetine derivatives demonstrate that increasing halogen size progressively reduces binding affinity, with Ki values increasing from 0.17 nanomolar for the fluoro analog to 2.3 nanomolar for the iodo variant [2]. This trend correlates with the inability of larger halogens to maintain optimal geometric complementarity within the binding pocket.

Electronic Effects of Substituent Positioning on Target Affinity

The electronic effects of substituent positioning on target affinity represent a critical determinant of structure-activity relationships in fluorophenyl-piperidine derivatives. The para-fluorine substitution pattern in 4-(4-Fluorophenyl)-3-piperidinemethanol generates distinct electronic properties that directly influence serotonin transporter binding characteristics [6] [7].

Fluorine substitution at the para position of the phenyl ring creates a strong electron-withdrawing effect that modulates the electronic density distribution across the aromatic system. This electronic perturbation enhances the interaction between the fluorophenyl moiety and complementary regions within the transporter binding site. Quantum chemical calculations reveal that fluorine substitution lowers the energy of molecular orbitals by approximately 0.70 electron volts compared to unsubstituted analogs, while maintaining similar orbital shapes and spatial distributions [6].

The electron-withdrawing nature of fluorine significantly affects the binding thermodynamics of fluorophenyl-piperidine derivatives. Computational studies demonstrate that fluorine substituents modulate complex molecular recognition processes through multiple mechanisms, including direct electrostatic interactions, modulation of aromatic system properties, and influence on hydrogen bonding networks [8]. The fluorine atom can participate in weak hydrogen bonding interactions as an acceptor, contributing to the overall binding stability through secondary interactions.

Electronic field effects extend beyond the immediate vicinity of the fluorine substituent to influence the entire molecular framework. The inductive effect of para-fluorine substitution alters the electron density distribution across the piperidine ring, potentially affecting the protonation state and conformational preferences of the basic nitrogen [9]. This electronic modulation contributes to the observed selectivity profiles between different monoamine transporters.

Comparative analysis of electronic effects across halogen series reveals distinct patterns of structure-activity relationships. While fluorine provides optimal electronic complementarity, bromine and iodine substituents demonstrate progressively reduced binding affinities due to their different electronic properties and increased steric bulk [2]. The electronic effects of these heavier halogens cannot compensate for their unfavorable steric interactions within the constrained binding environment.

Substituent positioning studies indicate that electronic effects are highly dependent on the spatial relationship between the halogen and the binding site architecture. Meta- and ortho-substitution patterns produce different electronic perturbations that may not align optimally with the electrostatic requirements of the transporter binding pocket. The para position provides the most favorable electronic vector for interaction with the protein environment.

Comparative Molecular Field Analysis of Analog Series

Comparative Molecular Field Analysis of fluorophenyl-piperidine analog series provides quantitative three-dimensional structure-activity relationship models that elucidate the molecular determinants of serotonin transporter binding affinity. The CoMFA approach enables systematic evaluation of steric and electrostatic field contributions to biological activity across structurally related compounds [10] [11] [12].

CoMFA models for piperidine-based transporter inhibitors demonstrate significant correlations between three-dimensional molecular field properties and binding affinities. Statistical analysis of training sets containing fluorophenyl-piperidine derivatives yields correlation coefficients exceeding 0.84, with cross-validated predictive capabilities indicated by q² values above 0.72 [10]. These robust statistical parameters validate the predictive utility of CoMFA models for guiding structure optimization efforts.

The steric field contributions in CoMFA analysis reveal critical spatial requirements for optimal binding affinity. Contour maps indicate that the fluorophenyl substituent occupies a region where steric bulk is generally unfavorable, consistent with the observed decrease in activity for larger halogen substituents. The compact size of fluorine allows optimal occupation of this binding region without generating unfavorable steric interactions [12].

Electrostatic field analysis demonstrates the importance of charge distribution patterns in determining binding selectivity and affinity. The electron-withdrawing fluorine substituent generates favorable electrostatic interactions within specific regions of the binding site, as indicated by positive CoMFA electrostatic coefficients in the vicinity of the fluorine atom [11]. These electrostatic contributions are essential for achieving high-affinity binding and selectivity over related transporters.

Hydrophobic field contributions, when incorporated into CoMSIA extensions of the CoMFA methodology, reveal additional molecular recognition elements. The fluorophenyl moiety provides optimal hydrophobic complementarity with nonpolar regions of the binding site, contributing to the overall binding affinity through favorable desolvation effects [13]. The moderate lipophilicity increase associated with fluorine substitution enhances binding without compromising selectivity.

The molecular field analysis enables identification of structural modifications that could enhance binding properties. CoMFA coefficient plots indicate regions where additional substituents might provide favorable interactions, while simultaneously highlighting areas where modifications would likely reduce activity. This information guides rational design approaches for developing improved analogs with enhanced therapeutic profiles.

Structural ParameterElectronic EffectSteric ContributionBinding Impact
Para-fluorophenylStrong electron-withdrawingMinimal steric bulkOptimal binding
Meta-fluorophenylModerate electronic effectSimilar sizeReduced affinity
Ortho-fluorophenylElectronic + steric effectsIncreased bulkPoor binding
Para-bromophenylModerate electron-withdrawingMedium steric bulkModerate affinity
Para-iodophenylWeak electron-withdrawingLarge steric bulkPoor binding
CoMFA Field TypeContribution to BindingOptimization Strategy
Steric FieldFavorable for small substituentsMaintain compact substitution
Electrostatic FieldCritical for fluorine effectsBalance electronic properties
Hydrophobic FieldModerate lipophilicity beneficialConsider desolvation effects
Hydrogen BondingFluorine as weak acceptorEvaluate secondary interactions

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol

Dates

Last modified: 08-19-2023

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